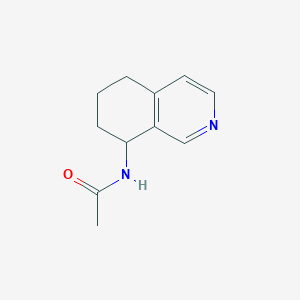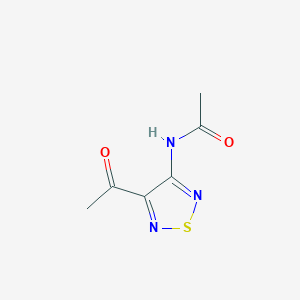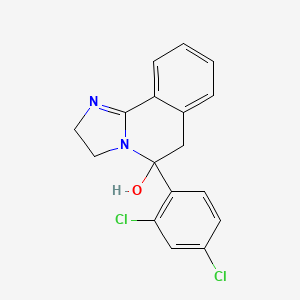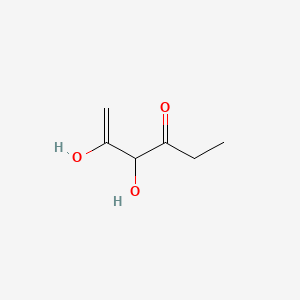
9-Ethylundecan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Ethylundecan-4-one is an organic compound with the molecular formula C13H26O It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to an ethyl group and a long hydrocarbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethylundecan-4-one typically involves the alkylation of a suitable precursor. One common method is the reaction of 1-undecene with ethylmagnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions usually involve an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture interference.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like distillation and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the carbonyl group can yield secondary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as alkyl halides and strong bases (e.g., sodium hydride) are employed.
Major Products:
Oxidation: Carboxylic acids or ketones with additional functional groups.
Reduction: Secondary alcohols.
Substitution: Various substituted ketones depending on the reagents used.
Scientific Research Applications
9-Ethylundecan-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 9-Ethylundecan-4-one depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The carbonyl group plays a crucial role in these interactions, often forming hydrogen bonds or participating in nucleophilic addition reactions.
Comparison with Similar Compounds
4-Undecanone: Similar structure but lacks the ethyl group at the 9th position.
9-Methylundecan-4-one: Similar structure with a methyl group instead of an ethyl group.
Undecan-4-one: The parent compound without any additional alkyl groups.
Uniqueness: 9-Ethylundecan-4-one is unique due to the presence of the ethyl group at the 9th position, which influences its chemical reactivity and physical properties. This structural feature can lead to different biological activities and applications compared to its analogs.
Properties
CAS No. |
54549-96-1 |
|---|---|
Molecular Formula |
C13H26O |
Molecular Weight |
198.34 g/mol |
IUPAC Name |
9-ethylundecan-4-one |
InChI |
InChI=1S/C13H26O/c1-4-9-13(14)11-8-7-10-12(5-2)6-3/h12H,4-11H2,1-3H3 |
InChI Key |
MMOKGAPHSLANOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CCCCC(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


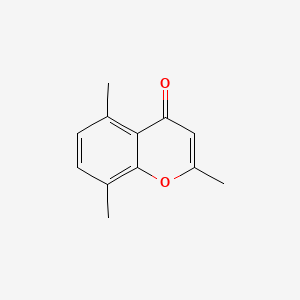
![L-Phenylalanine, N-[N-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)-L-alanyl]-, methyl ester](/img/structure/B13811328.png)

![5-[[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B13811344.png)
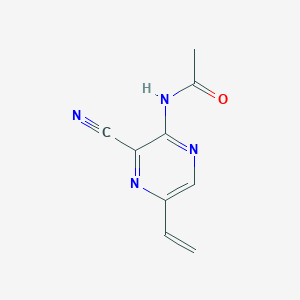
![4-Methylumbelliferyl2-sulfamino-2-deoxy-a-D-gluc]](/img/structure/B13811360.png)
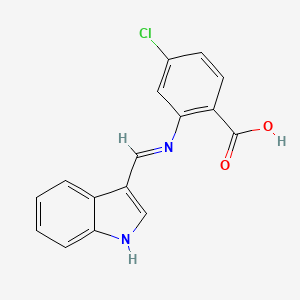

![N-[(E)-(2-chlorophenyl)methylideneamino]-3-[3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide](/img/structure/B13811371.png)
